

# 2-Furoyltrifluoroacetone (CAS 326-90-9): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Furoyltrifluoroacetone

Cat. No.: B1205112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Furoyltrifluoroacetone** (FTFA), a versatile fluorinated  $\beta$ -diketone with significant applications in chemical synthesis and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and explores its role in the development of bioactive compounds, including its interaction with key biological signaling pathways.

## Core Chemical and Physical Properties

**2-Furoyltrifluoroacetone**, with the CAS number 326-90-9, is a valuable building block in organic synthesis.<sup>[1]</sup> Its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	326-90-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub>	[2]
Molecular Weight	206.12 g/mol	[2]
IUPAC Name	4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione	[2]
Synonyms	2-Furoyltrifluoroacetone, FTFA, 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione	
Appearance	Clear yellow liquid or low melting solid	[3]
Melting Point	19-21 °C	
Boiling Point	203 °C at 760 mmHg	
Density	1.391 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.528	

## Spectroscopic Data

The structural identity of **2-Furoyltrifluoroacetone** can be confirmed by various spectroscopic techniques.

Spectroscopy	Key Data/Interpretation	Reference(s)
<sup>1</sup> H NMR	Spectral data available.[4]	[4]
<sup>13</sup> C NMR	Spectral data available.[5][6]	[5][6]
Mass Spectrometry	Electron ionization mass spectrum available, showing characteristic fragmentation patterns.[2]	[2]

## Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **2-Furoyltrifluoroacetone** and its subsequent conversion to bioactive heterocyclic compounds.

### Synthesis of 2-Furoyltrifluoroacetone

This protocol describes the synthesis of **2-Furoyltrifluoroacetone** from 2-acetylfuran and ethyl trifluoroacetate via a Claisen condensation reaction.<sup>[3]</sup>

Materials:

- 2-Acetylfuran (181.6 mmol, 20.0 g)<sup>[7]</sup>
- Ethyl trifluoroacetate (24 mL)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 200 mL)
- Tetrahydrofuran (THF), anhydrous (50 mL)
- Ethyl acetate
- 1.0 M Hydrochloric acid
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- To a 500 mL three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-acetylfuran and 50 mL of anhydrous THF.
- Add ethyl trifluoroacetate to the flask.
- Cool the reaction mixture to 0-3 °C using an ice-water bath.
- Slowly add the 1.0 M LiHMDS solution dropwise to the cooled mixture.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the THF under reduced pressure using a rotary evaporator.
- Transfer the residue to a separatory funnel and extract with a mixture of ethyl acetate and 1.0 M hydrochloric acid.
- Separate the organic layer and wash it with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

## Synthesis of Pyrazole Derivatives

**2-Furoyltrifluoroacetone** serves as a precursor for the synthesis of pyrazole derivatives, which are known for their anti-inflammatory properties.<sup>[8][9][10][11]</sup> This protocol outlines a general procedure for the cyclization reaction with hydrazine.

Materials:

- **2-Furoyltrifluoroacetone**
- Hydrazine hydrate or a substituted hydrazine
- Ethanol (or other suitable solvent)
- Acetic acid (catalyst, optional)

Procedure:

- Dissolve **2-Furoyltrifluoroacetone** in ethanol in a round-bottom flask.
- Add an equimolar amount of hydrazine hydrate.
- If required, add a catalytic amount of acetic acid.

- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

## Synthesis of Isoxazole Derivatives

Isoxazole derivatives, also accessible from **2-Furoyltrifluoroacetone**, have shown potential as anti-inflammatory agents.[12] The following is a general protocol for their synthesis.

Materials:

- **2-Furoyltrifluoroacetone**
- Hydroxylamine hydrochloride
- Sodium acetate or other suitable base
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **2-Furoyltrifluoroacetone** and hydroxylamine hydrochloride in ethanol.
- Add a suitable base, such as sodium acetate, to the mixture.
- Reflux the reaction mixture for several hours, monitoring by TLC.
- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

# Applications in Drug Discovery and Materials Science

**2-Furoyltrifluoroacetone** is a key intermediate in the synthesis of various compounds with significant biological and material science applications.

## Anti-inflammatory Agents

Derivatives of **2-Furoyltrifluoroacetone**, particularly pyrazoles and isoxazoles, have been investigated for their anti-inflammatory properties.<sup>[10][11][12][13]</sup> Several studies have shown that these compounds can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.<sup>[14][13][15]</sup>

## Anticancer Research

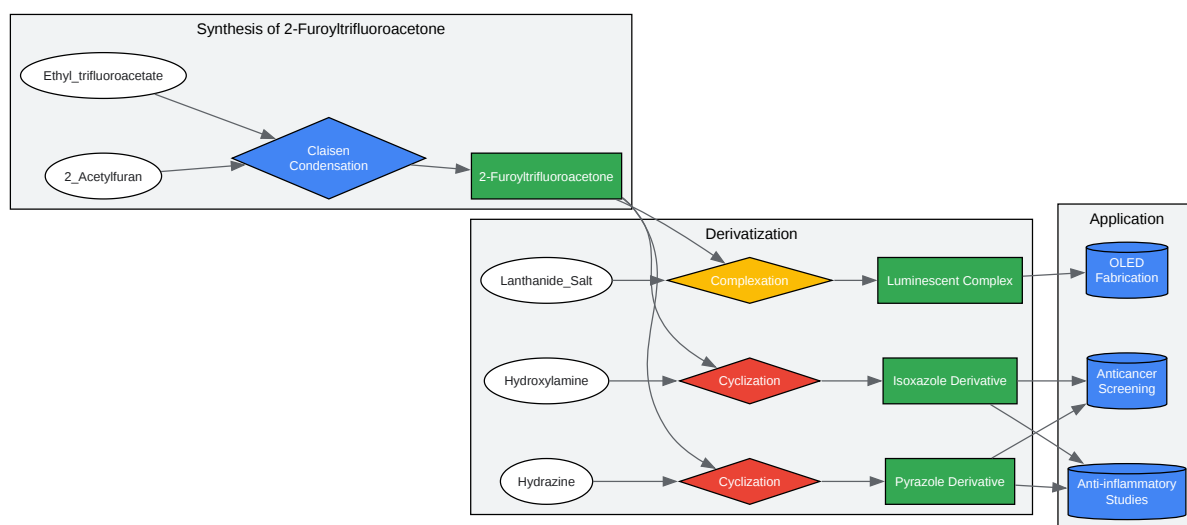
The cytotoxic activity of **2-Furoyltrifluoroacetone** and its derivatives has been evaluated against various cancer cell lines.<sup>[3]</sup> The ability to synthesize a diverse library of heterocyclic compounds from this precursor makes it a valuable tool in the search for new anticancer agents.

## Luminescent Materials

**2-Furoyltrifluoroacetone** is utilized as a ligand in the synthesis of highly luminescent lanthanide complexes, particularly with terbium(III) and europium(III).<sup>[1]</sup> These complexes exhibit high quantum efficiencies and are being explored for applications in organic light-emitting diodes (OLEDs) and displays.<sup>[1]</sup> One study reported a quantum efficiency of 77% and a long lifetime of 842  $\mu$ s for a terbium(III) complex.<sup>[1]</sup>

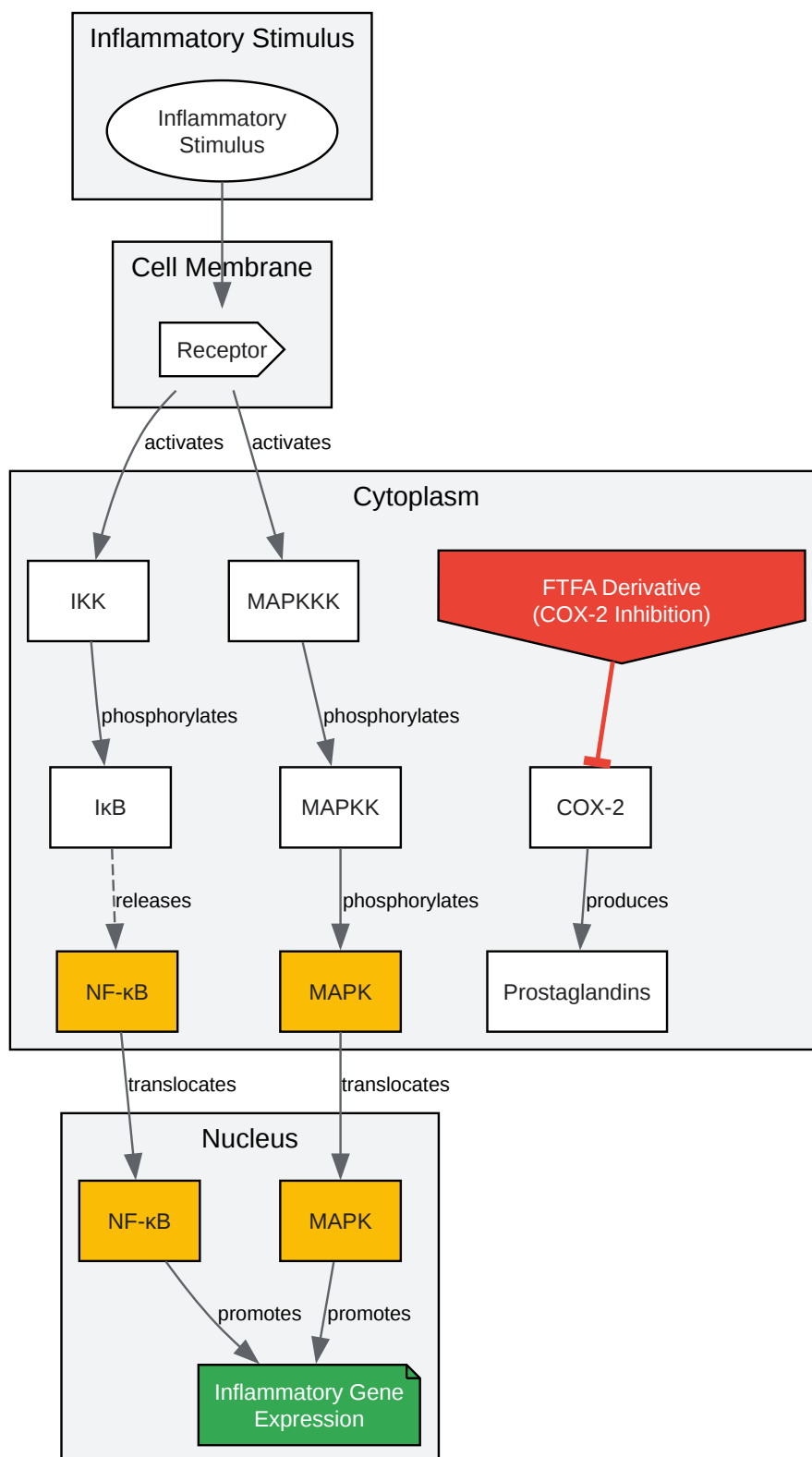
## Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of furan-containing compounds, including derivatives of **2-Furoyltrifluoroacetone**, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Inhibition of the COX-2 enzyme is a primary mechanism, which in turn affects the downstream production of prostaglandins. This implicates the NF- $\kappa$ B and MAPK signaling pathways, which are central regulators of inflammation.



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Caption: Experimental workflow for **2-Furoyltrifluoroacetone**.



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Caption: Putative anti-inflammatory signaling pathway.



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